molecular formula C12H15NO5S B3834009 4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one

4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one

Cat. No.: B3834009
M. Wt: 285.32 g/mol
InChI Key: QIXMWBNPWYRYOY-UHFFFAOYSA-N
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Description

4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one is an organic compound that features a sulfonyl group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one typically involves the reaction of 4-methylpentan-2-one with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-Methyl-4-(3-aminophenyl)sulfonylpentan-2-one.

    Substitution: Various substituted sulfonyl derivatives.

    Oxidation: 4-Methyl-4-(3-nitrophenyl)sulfonylpentanoic acid.

Scientific Research Applications

4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(3-aminophenyl)sulfonylpentan-2-one
  • 4-Methyl-4-(3-nitrophenyl)sulfonylpentanoic acid
  • 4-Methyl-4-(3-nitrophenyl)sulfonylbutan-2-one

Uniqueness

4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one is unique due to the presence of both a nitrophenyl and a sulfonyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9(14)8-12(2,3)19(17,18)11-6-4-5-10(7-11)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXMWBNPWYRYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Reactant of Route 2
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Reactant of Route 3
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Reactant of Route 4
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Reactant of Route 5
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one
Reactant of Route 6
4-Methyl-4-(3-nitrophenyl)sulfonylpentan-2-one

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